molecular formula C17H13NO4 B2654451 N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 3949-39-1

N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2654451
CAS No.: 3949-39-1
M. Wt: 295.294
InChI Key: LLOQGIRQUOAOCK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Scientific Research Applications

N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific interactions with biological molecules. Unfortunately, without specific experimental data or literature, it’s challenging to predict its mechanism of action .

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken while handling it, including avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-hydroxyacetophenone with salicylaldehyde to form a chromene intermediate. This intermediate is then reacted with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene core structure, which imparts distinct chemical and biological properties. Unlike the psychoactive NBOMe derivatives, this compound is primarily studied for its therapeutic potential and diverse biological activities. Its ability to undergo various chemical reactions and form a wide range of derivatives further enhances its versatility in scientific research .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-15-9-5-3-7-13(15)18-16(19)12-10-11-6-2-4-8-14(11)22-17(12)20/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOQGIRQUOAOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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